

An In-depth Technical Guide to (S)-1-Phenylpropan-1-amine

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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-Phenylpropan-1-amine, a chiral primary amine belonging to the phenethylamine class, is a versatile and valuable building block in modern organic and medicinal chemistry. Its structural similarity to endogenous monoamines and various psychoactive compounds makes it a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and potential pharmacological and metabolic profiles of **(S)-1-Phenylpropan-1-amine**, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(S)-1-Phenylpropan-1-amine** is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ N	[1]
Molecular Weight	135.21 g/mol	[1]
CAS Number	3789-59-1	[1]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	-69 °C	[2]
Boiling Point	205 °C at 760 mmHg	[2]
Density	0.94 g/cm ³	[2]
Solubility	Poorly soluble in water; soluble in alcohol and ether.	[3]
Optical Rotation	[α] _D ²⁰ -16 to -19° (c=1 in CHCl ₃)	

Synthesis Methodologies

The enantiopurity of (S)-**1-Phenylpropan-1-amine** is critical for its use in stereospecific synthesis. Several methods have been developed for its preparation, broadly categorized into chemical synthesis and biocatalysis.

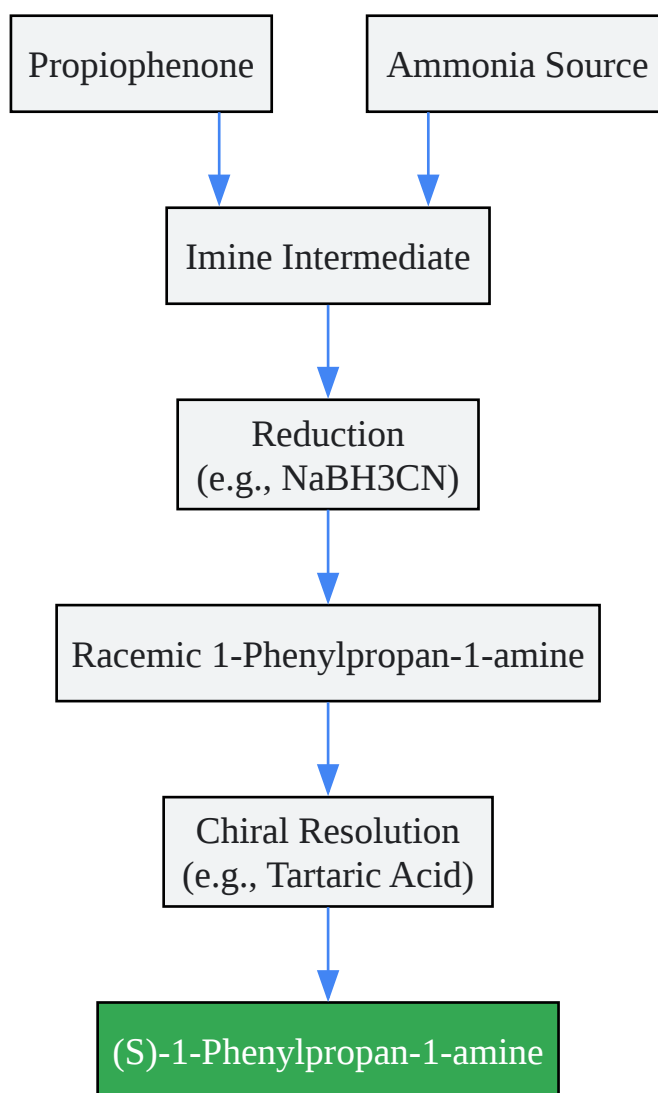
Chemical Synthesis: Reductive Amination

A common and versatile method for the synthesis of **1-phenylpropan-1-amine** is the reductive amination of propiophenone.[4][5][6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), followed by in-situ reduction to the desired amine.

Experimental Protocol: Reductive Amination of Propiophenone

- Materials: Propiophenone, ammonia source (e.g., ammonium acetate or ammonia in a solvent), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), suitable solvent (e.g., methanol, ethanol), and a weak acid catalyst (e.g., acetic acid).

- Procedure:
 - Dissolve propiophenone and the ammonia source in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
 - Add a few drops of acetic acid to catalyze the formation of the imine intermediate.
 - Stir the mixture at room temperature for a designated period to allow for imine formation.
 - Slowly add the reducing agent to the reaction mixture. Note: Sodium cyanoborohydride is effective as it selectively reduces the iminium ion in the presence of the ketone.[\[6\]](#)
 - Continue stirring until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, quench the reaction carefully, for example, by adding water.
 - Perform a work-up procedure, which typically involves solvent extraction and washing of the organic layer.
 - Purify the crude product, for instance, by column chromatography, to obtain racemic **1-phenylpropan-1-amine**.
- Chiral Resolution: The resulting racemic mixture can be resolved into its constituent enantiomers using chiral resolving agents like tartaric acid, followed by fractional crystallization.



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Workflow for Chemical Synthesis via Reductive Amination

Biocatalytic Synthesis and Resolution

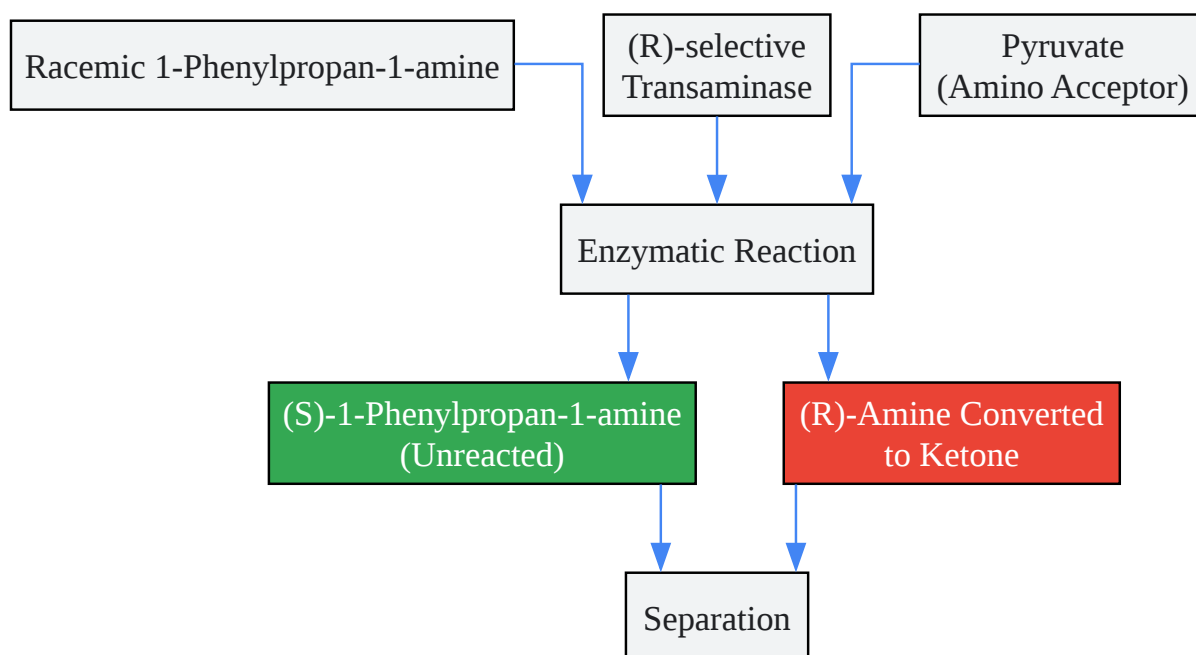
Biocatalysis offers a green and highly stereoselective alternative for producing enantiopomerically pure amines.^{[7][8]} Transaminases (TAs) are particularly effective for this purpose.^{[9][10]}

- Asymmetric Synthesis: An (S)-selective ω -transaminase can be used to directly synthesize (S)-1-phenylpropan-1-amine from propiophenone, using an amine donor like L-alanine or isopropylamine.^[10]

- Kinetic Resolution: Alternatively, a racemic mixture of **1-phenylpropan-1-amine** can be resolved using a transaminase that selectively converts one enantiomer, allowing for the isolation of the other in high enantiomeric excess.[\[11\]](#)

Experimental Protocol: Biocatalytic Kinetic Resolution of (±)-**1-Phenylpropan-1-amine**

- Materials: Racemic **1-phenylpropan-1-amine**, a suitable transaminase (e.g., an (R)-selective transaminase), an amino acceptor (e.g., pyruvate), pyridoxal 5'-phosphate (PLP) cofactor, buffer solution (e.g., phosphate buffer, pH 7-8).
- Procedure:
 - Prepare a buffered solution containing the PLP cofactor.
 - Add the transaminase enzyme to the buffered solution.
 - Dissolve the racemic **1-phenylpropan-1-amine** and the amino acceptor in the reaction mixture.
 - Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
 - Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining (S)-amine.
 - Once the desired conversion (ideally close to 50%) is reached, stop the reaction (e.g., by pH shift or addition of an organic solvent).
 - Extract the unreacted (S)-**1-phenylpropan-1-amine** from the reaction mixture.
 - Purify the isolated (S)-amine.



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Workflow for Biocatalytic Kinetic Resolution

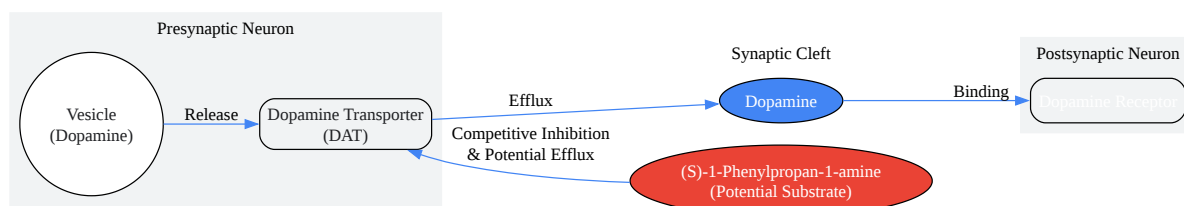
Potential Pharmacology and Mechanism of Action

Direct pharmacological studies on (S)-**1-Phenylpropan-1-amine** are limited in the public domain. However, its structural similarity to well-characterized psychoactive compounds of the phenethylamine class, such as amphetamine and cathinone, allows for informed postulation of its potential biological activity.^{[12][13][14]}

Phenethylamines often exert their effects on the central nervous system by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[12][15]} These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.^[15] Amphetamine-like compounds can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), thereby increasing the synaptic concentration of monoamines.^{[15][16]}

Given its structure, it is plausible that (S)-**1-Phenylpropan-1-amine** could exhibit activity as a monoamine releasing agent, though its potency and selectivity for the different transporters are

unknown without specific experimental data. The pharmacological profile of such compounds is highly dependent on subtle structural modifications and stereochemistry.



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Potential Mechanism of Action on Monoamine Transporters

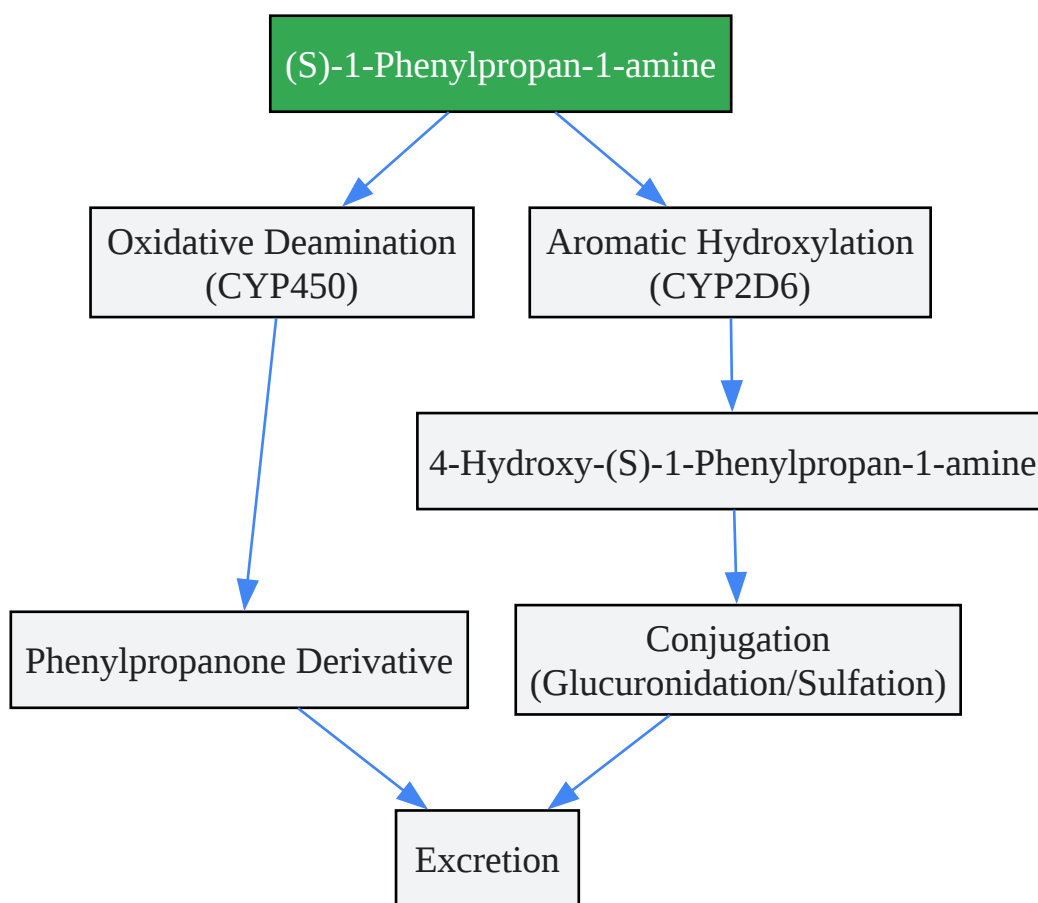
Potential Metabolic Pathways

Specific metabolic studies for (S)-**1-Phenylpropan-1-amine** are not readily available. However, the metabolic fate of structurally related amphetamines is well-documented and can serve as a predictive model.^[15] The metabolism of amphetamine is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2D6.^[17]

The two main metabolic pathways for amphetamine are:

- Oxidative deamination: This process converts the amine to a ketone, which can be further metabolized.
- Aromatic hydroxylation: A hydroxyl group is added to the phenyl ring, typically at the para position, to form 4-hydroxyamphetamine.^[15]

These metabolites can then undergo further conjugation with glucuronic acid or sulfate before being excreted. A portion of the parent compound is also typically excreted unchanged.^[15] It is highly probable that (S)-**1-Phenylpropan-1-amine** undergoes similar biotransformations in vivo.



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